5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide

説明

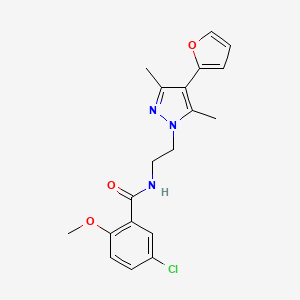

5-Chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is a benzamide derivative featuring a chloro-methoxy-substituted aromatic ring linked via an ethyl chain to a pyrazole moiety substituted with furan and methyl groups. The furan and pyrazole groups may influence electronic properties, solubility, and target binding compared to simpler benzamides.

特性

IUPAC Name |

5-chloro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c1-12-18(17-5-4-10-26-17)13(2)23(22-12)9-8-21-19(24)15-11-14(20)6-7-16(15)25-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKSFSSSXXCQDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=C(C=CC(=C2)Cl)OC)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Indole Derivatives

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Pyrazine Derivatives

Pyrazine derivatives are also an important class of pharmacophores due to their versatility in pharmacological activity. They have been found to exhibit numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory.

生物活性

The compound 5-chloro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzamide is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on various aspects such as synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 348.80 g/mol

Synthesis

The synthesis of similar pyrazole derivatives often involves the reaction of substituted hydrazines with various aldehydes or ketones under acidic or basic conditions. For instance, a common synthetic route includes the condensation of 3,5-dimethyl-1H-pyrazole with furan derivatives and subsequent chlorination to introduce the chloro group at the 5-position .

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example:

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential mechanism involving the inhibition of NF-kB signaling pathways, which are critical in inflammatory responses .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has exhibited antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | 16 µg/mL | Fungicidal |

These findings indicate a broad spectrum of activity that could be further explored for therapeutic applications in infectious diseases .

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted on mice bearing xenografts of MCF-7 cells showed that administration of the compound at a dose of 10 mg/kg significantly inhibited tumor growth compared to controls. The mechanism was attributed to increased apoptosis and decreased angiogenesis within the tumor microenvironment .

Case Study 2: Inflammatory Disease Model

In a model of acute inflammation induced by carrageenan in rats, treatment with the compound led to a reduction in paw edema by approximately 40% compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells .

類似化合物との比較

Table 1: Structural Comparison with Analogues

- Synthesis : The target compound’s synthesis likely parallels methods in , which uses EDCI/HOBt-mediated amide coupling in DMF, yielding pyrazole-carboxamides with 62–71% efficiency .

- Key Structural Differences: Pyrazole vs. Thiazole: The target’s pyrazole ring (vs. thiazole in ) may alter hydrogen-bonding capacity and aromatic stacking . Furan vs. Sulfonamide: The furan group (electron-rich) contrasts with Glibenclamide’s sulfonamide (polar, H-bond donor), impacting solubility and target specificity .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

Stability and Crystallography

- Crystal Packing : Analogues like those in and exhibit hydrogen bonding (N–H⋯N, C–H⋯O) that stabilizes crystal lattices. The target’s furan oxygen may participate in similar interactions, influencing shelf stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。